molecular formula C17H21NO3 B5556029 5-(TERT-BUTYL)-N~3~-(4-METHOXYPHENYL)-2-METHYL-3-FURAMIDE

5-(TERT-BUTYL)-N~3~-(4-METHOXYPHENYL)-2-METHYL-3-FURAMIDE

Cat. No.: B5556029
M. Wt: 287.35 g/mol
InChI Key: ZIYZVZAQZMUPNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(TERT-BUTYL)-N~3~-(4-METHOXYPHENYL)-2-METHYL-3-FURAMIDE is a synthetic organic compound characterized by the presence of a tert-butyl group, a methoxyphenyl group, and a furan ring

Scientific Research Applications

5-(TERT-BUTYL)-N~3~-(4-METHOXYPHENYL)-2-METHYL-3-FURAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(TERT-BUTYL)-N~3~-(4-METHOXYPHENYL)-2-METHYL-3-FURAMIDE typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through electrophilic aromatic substitution reactions using methoxybenzene derivatives and suitable electrophiles.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

5-(TERT-BUTYL)-N~3~-(4-METHOXYPHENYL)-2-METHYL-3-FURAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halides, acids, and bases are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 5-(TERT-BUTYL)-N~3~-(4-METHOXYPHENYL)-2-METHYL-3-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-(TERT-BUTYL)-N~3~-(4-HYDROXYPHENYL)-2-METHYL-3-FURAMIDE
  • 5-(TERT-BUTYL)-N~3~-(4-CHLOROPHENYL)-2-METHYL-3-FURAMIDE
  • 5-(TERT-BUTYL)-N~3~-(4-NITROPHENYL)-2-METHYL-3-FURAMIDE

Uniqueness

5-(TERT-BUTYL)-N~3~-(4-METHOXYPHENYL)-2-METHYL-3-FURAMIDE is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and for developing new derivatives with enhanced properties.

Properties

IUPAC Name

5-tert-butyl-N-(4-methoxyphenyl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-11-14(10-15(21-11)17(2,3)4)16(19)18-12-6-8-13(20-5)9-7-12/h6-10H,1-5H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYZVZAQZMUPNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(C)(C)C)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.